molecular formula C16H21NO3S B2896377 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide CAS No. 2321333-30-4

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide

Cat. No.: B2896377
CAS No.: 2321333-30-4
M. Wt: 307.41
InChI Key: HFMDDIQJOUSQPB-VOTSOKGWSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide is a synthetic cinnamamide derivative characterized by a tetrahydrothiophene (saturated sulfur-containing heterocycle) core substituted with a 2-hydroxyethoxy group and a cinnamamide side chain.

Properties

IUPAC Name

(E)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c18-9-10-20-16(8-11-21-13-16)12-17-15(19)7-6-14-4-2-1-3-5-14/h1-7,18H,8-13H2,(H,17,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMDDIQJOUSQPB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C=CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(CNC(=O)/C=C/C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.

    Substitution with Hydroxyethoxy Group: The tetrahydrothiophene ring is then substituted with a hydroxyethoxy group using appropriate reagents and conditions.

    Attachment of the Cinnamoyl Group: The final step involves the attachment of the cinnamoyl group to the substituted tetrahydrothiophene ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cinnamoyl group to a corresponding alcohol or alkane.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Cellular Pathways: Affecting various cellular pathways involved in processes such as cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Phthalimide-Based Cinnamamide Derivatives

Examples :

  • (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide
  • (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide

Key Features :

  • Core Structure : Phthalimide (isoindole-1,3-dione) linked to cinnamamide via an acyl-hydrazide bridge.
  • Substituents : Methoxy groups on the aromatic ring (e.g., 3,4-dimethoxy or 3,4,5-trimethoxy).

Activity :

  • Exhibited moderate antifungal activity against multiple fungal strains .
  • Increased methoxy substitution correlated with enhanced activity, suggesting electronic or steric effects influence target binding.

Comparison :

  • The hydroxyethoxy group may improve water solubility compared to methoxy-substituted analogs.
Cardioprotective Cinnamamide Derivatives

Examples :

  • Compound 5: (R,S)-(E)-N-(1-hydroxy-3-methylbutan-2-yl)cinnamamide
  • Compound 10: (E)-3-(4-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acrylamide

Key Features :

  • Core Structure : Cinnamamide with hydroxylated aliphatic side chains (e.g., hydroxy-methylbutyl or chlorophenyl groups).

Activity :

  • Demonstrated cardioprotective effects in oxidative stress models, likely via antioxidant mechanisms .

Comparison :

  • The target compound’s tetrahydrothiophene ring introduces a sulfur atom, which may enhance radical scavenging capacity compared to purely aliphatic side chains.
  • Hydroxyethoxy substitution could mimic the hydroxyl groups in compounds 5 and 10, supporting similar antioxidant pathways.
Thiophene-Containing Propanamide

Example :

  • 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

Key Features :

  • Core Structure : Propanamide backbone with a thiophene ring and hydroxyl group.

Role :

  • Serves as a reference standard for analytical method development, highlighting regulatory compliance .

Comparison :

  • The cinnamamide moiety in the target compound introduces π-π stacking capabilities absent in the propanamide derivative.

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